molecular formula C9H18O B14267305 2-tert-Butylpent-4-en-1-ol CAS No. 132621-51-3

2-tert-Butylpent-4-en-1-ol

Cat. No.: B14267305
CAS No.: 132621-51-3
M. Wt: 142.24 g/mol
InChI Key: HPOKASWPBXFMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butylpent-4-en-1-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a tert-butyl group attached to a pentenyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylpent-4-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-tert-butylpent-4-en-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

  • Hydroboration: [ \text{2-tert-Butylpent-4-en-1-ene} + \text{BH}_3 \rightarrow \text{Organoborane intermediate} ]
  • Oxidation: [ \text{Organoborane intermediate} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: 2-tert-Butylpent-4-enal (aldehyde), 2-tert-Butylpent-4-enoic acid (carboxylic acid)

    Reduction: 2-tert-Butylpentane

    Substitution: 2-tert-Butylpent-4-en-1-yl chloride

Scientific Research Applications

2-tert-Butylpent-4-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butylpent-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The presence of the tert-butyl group can affect the compound’s steric and electronic properties, modulating its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butylpentane
  • 2-tert-Butylpent-4-enal
  • 2-tert-Butylpent-4-enoic acid

Comparison

2-tert-Butylpent-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its saturated or fully oxidized counterparts. The tert-butyl group also imparts steric hindrance, affecting the compound’s reactivity and stability.

Properties

132621-51-3

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-tert-butylpent-4-en-1-ol

InChI

InChI=1S/C9H18O/c1-5-6-8(7-10)9(2,3)4/h5,8,10H,1,6-7H2,2-4H3

InChI Key

HPOKASWPBXFMEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC=C)CO

Origin of Product

United States

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